molecular formula C12H12O4 B13343714 3-(Phenoxycarbonyl)cyclobutane-1-carboxylic acid

3-(Phenoxycarbonyl)cyclobutane-1-carboxylic acid

Cat. No.: B13343714
M. Wt: 220.22 g/mol
InChI Key: CXBQKIHYDYBDEZ-UHFFFAOYSA-N
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Description

3-(Phenoxycarbonyl)cyclobutane-1-carboxylic acid: is an organic compound with a unique cyclobutane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenoxycarbonyl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane derivatives with phenoxycarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up to produce larger quantities of the compound. Additionally, the use of automated systems can improve the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Phenoxycarbonyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.

Scientific Research Applications

3-(Phenoxycarbonyl)cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Phenoxycarbonyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The phenoxycarbonyl group can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity. Additionally, the cyclobutane ring can provide structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarboxylic acid: A simpler analog with a similar cyclobutane ring structure but lacking the phenoxycarbonyl group.

    3-Oxocyclobutanecarboxylic acid: Another related compound with an oxo group instead of the phenoxycarbonyl group.

Uniqueness

3-(Phenoxycarbonyl)cyclobutane-1-carboxylic acid is unique due to the presence of the phenoxycarbonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

3-phenoxycarbonylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H12O4/c13-11(14)8-6-9(7-8)12(15)16-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,13,14)

InChI Key

CXBQKIHYDYBDEZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C(=O)OC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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